molecular formula C8H6O3 B074814 2-Acetyl-1,4-benzoquinone CAS No. 1125-55-9

2-Acetyl-1,4-benzoquinone

Cat. No. B074814
CAS RN: 1125-55-9
M. Wt: 150.13 g/mol
InChI Key: WWHDFTWNMBCRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-1,4-benzoquinone (ABQ) is a yellowish-brown, crystalline compound that is commonly used in scientific research. It is a derivative of benzoquinone, which is a naturally occurring compound found in various plants and animals. ABQ has been studied extensively due to its unique properties and potential applications in various fields of research.

Mechanism Of Action

2-Acetyl-1,4-benzoquinone undergoes redox reactions, which involve the transfer of electrons between molecules. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. 2-Acetyl-1,4-benzoquinone has been shown to react with various compounds, including amino acids, nucleotides, and proteins.

Biochemical And Physiological Effects

2-Acetyl-1,4-benzoquinone has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells. 2-Acetyl-1,4-benzoquinone has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases associated with oxidative stress.

Advantages And Limitations For Lab Experiments

2-Acetyl-1,4-benzoquinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, 2-Acetyl-1,4-benzoquinone can be difficult to handle due to its tendency to form crystals, which can make it difficult to dissolve in solvents. Additionally, 2-Acetyl-1,4-benzoquinone can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Acetyl-1,4-benzoquinone. One area of interest is the development of new synthetic methods for 2-Acetyl-1,4-benzoquinone that are more efficient and environmentally friendly. Another area of interest is the study of 2-Acetyl-1,4-benzoquinone's potential applications in the field of electrochemistry, particularly in the development of new batteries and fuel cells. Additionally, 2-Acetyl-1,4-benzoquinone's potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases, warrant further investigation.

Synthesis Methods

2-Acetyl-1,4-benzoquinone can be synthesized through the oxidation of p-anisidine using potassium permanganate. The reaction is carried out in a mixture of water and ethanol and requires careful control of the reaction conditions to achieve high yields.

Scientific Research Applications

2-Acetyl-1,4-benzoquinone has been widely used in scientific research due to its ability to undergo redox reactions. It has been studied for its potential applications in the fields of electrochemistry, materials science, and organic synthesis. 2-Acetyl-1,4-benzoquinone has also been used as a model compound for studying the mechanism of action of various enzymes and proteins.

properties

CAS RN

1125-55-9

Product Name

2-Acetyl-1,4-benzoquinone

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

2-acetylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H6O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4H,1H3

InChI Key

WWHDFTWNMBCRIK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=O)C=CC1=O

Canonical SMILES

CC(=O)C1=CC(=O)C=CC1=O

synonyms

2-Acetyl-1,4-benzoquinone

Origin of Product

United States

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